molecular formula C18H21N5O3 B4804022 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B4804022
M. Wt: 355.4 g/mol
InChI Key: CESKAOKMUSAHOK-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-18(21-9-8-20-7-1-2-16(20)12-21)15-5-3-14(4-6-15)11-22-13-17(10-19-22)23(25)26/h3-6,10,13,16H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKAOKMUSAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
Reactant of Route 2
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hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
Reactant of Route 3
Reactant of Route 3
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
Reactant of Route 4
Reactant of Route 4
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
Reactant of Route 5
Reactant of Route 5
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
Reactant of Route 6
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

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